Product packaging for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine(Cat. No.:CAS No. 668268-69-7)

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine

カタログ番号: B1314765
CAS番号: 668268-69-7
分子量: 168.58 g/mol
InChIキー: JNVAYRKQQLXCQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Significance of the Imidazo[4,5-c]pyridine Scaffold in Heterocyclic Chemistry and Drug Discovery

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, largely due to its structural and electronic resemblance to the endogenous purine (B94841) nucleus. nih.govmdpi.com This bioisosteric relationship allows derivatives of this scaffold to interact with biological macromolecules like proteins and nucleic acids, which would typically bind purines. mdpi.com Consequently, these compounds have been investigated for a wide array of therapeutic applications. nih.gov

The versatility of the imidazo[4,5-c]pyridine core has led to the discovery of compounds with a broad spectrum of pharmacological activities, including:

Antitumor Activity : Derivatives have been shown to inhibit various enzymes crucial for cancer cell proliferation, such as poly(ADP-ribose) polymerase (PARP) and various kinases. nih.govmdpi.com For example, a series of imidazo[4,5-c]pyridines demonstrated moderate to good PARP inhibitory activity, with one compound showing an IC₅₀ value of 8.6 nM. nih.gov

Kinase Inhibition : The scaffold is prominent in the development of kinase inhibitors, which are critical in oncology and inflammation research. mdpi.com Derivatives have been designed as inhibitors of Src family kinases (SFKs) for glioblastoma, DNA-dependent protein kinase (DNA-PK) as radiosensitizers, and Bruton's tyrosine kinase (BTK). mdpi.comnih.govacs.org

Antiviral and Antimicrobial Activity : Certain analogs have shown potential in combating viral and microbial infections. nih.gov For instance, 3-deazaneplanocin (B1662806) A (DZNep), which contains an imidazo[4,5-c]pyridine core, acts as an inhibitor of S-adenosyl-L-homocysteine synthesis and has potential applications against various cancers and the Ebola virus. nih.gov Other derivatives have been tested against Bovine Viral Diarrhea Virus (BVDV) by targeting the viral RNA-dependent RNA polymerase. nih.gov

Modulation of Autoimmune Disorders : Hybrids incorporating the 1H-imidazo[4,5-c]pyridine-4-carbonitrile structure have been developed as inhibitors of cathepsin S (CTSS), an enzyme implicated in autoimmune diseases. nih.gov

The chemical tractability of the imidazo[4,5-c]pyridine scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a highly valuable framework in modern drug discovery. nih.govnih.gov

Historical Perspectives on Imidazopyridine Derivatives in Pharmacological Research

The broader family of imidazopyridines has been a subject of pharmacological research for decades, with interest surging due to their wide range of biological activities. nih.gove3s-conferences.org Early investigations revealed their potential to modulate the central nervous system (CNS). nih.gov The discovery of their activity as positive allosteric modulators of the GABA-A receptor was a significant milestone, establishing their medicinal potential. nih.govdntb.gov.ua

The era of imidazopyridines as CNS modulators effectively began in the late 1980s, culminating in the synthesis and approval of zolpidem (an imidazo[1,2-a]pyridine (B132010) derivative) in 1992 for the treatment of sleep disorders. nih.gov Following this success, numerous other imidazopyridine-based drugs were introduced to the market, primarily targeting CNS-related conditions. nih.govrsc.org

Beyond their effects on the CNS, the pharmacological scope of imidazopyridines expanded to include other therapeutic areas. Researchers identified derivatives that function as proton pump inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and aromatase inhibitors. nih.govdntb.gov.uawikipedia.org This diversification demonstrated the scaffold's versatility and its capacity to interact with a wide variety of biological targets beyond the GABA-A receptor. While much of the early commercial success was seen with the imidazo[1,2-a]pyridine isomer, ongoing research has continued to explore the therapeutic potential of other isomers, including the imidazo[4,5-c]pyridine core, for distinct pharmacological applications. nih.govmdpi.com

Overview of Academic Research Endeavors Related to 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine and its Analogs

Academic and industrial research has focused on the synthesis and biological evaluation of analogs of this compound, primarily exploring their utility as kinase inhibitors for cancer therapy. The imidazo[4,5-c]pyridine core serves as an effective hinge-binding motif for many protein kinases, making it a popular starting point for inhibitor design. nih.govacs.org

One significant area of research has been the development of imidazo[4,5-c]pyridin-2-one derivatives as novel inhibitors of Src family kinases (SFKs), which are recognized as ideal targets for treating glioblastoma multiforme (GBM), an aggressive form of brain cancer. nih.gov In a notable study, a series of these derivatives were designed and synthesized, with several compounds exhibiting potent inhibition of Src and Fyn kinases in the submicromolar range. nih.gov The most active compound from this series, 1s , demonstrated effective antiproliferative activity against multiple GBM cell lines, comparable to the known SFK inhibitor PP2. nih.gov

Another research focus has been the discovery of imidazo[4,5-c]pyridine-2-ones as selective inhibitors of DNA-dependent protein kinase (DNA-PK). acs.org DNA-PK is a critical enzyme in the repair of DNA double-strand breaks, making it an excellent target for developing agents that can sensitize cancer cells to radiation therapy. acs.org Through chemical optimization, a new class of selective DNA-PK inhibitors was identified, highlighting the scaffold's potential in combination cancer therapies. acs.org

The synthesis of imidazo[4,5-c]pyridine analogs of known mitotic inhibitors has also been explored as a strategy for developing new anticancer agents. nih.gov These efforts have involved developing synthetic routes to produce congeners that mimic the structure of active compounds, aiming to improve upon their biological activity profiles. nih.gov Furthermore, structurally related analogs such as 1H-imidazo[4,5-c]quinolin-4-amines have been investigated as positive allosteric modulators (PAMs) of the A₃ adenosine (B11128) receptor, indicating the scaffold's utility in targeting G protein-coupled receptors (GPCRs). nih.gov

Table 1: Inhibitory Activity of Selected Imidazo[4,5-c]pyridine Analogs This table is interactive. You can sort and filter the data.

CompoundTargetActivity TypeValueCell LineSource
Compound 1sSrc KinaseIC₅₀0.04 µM- nih.gov
Compound 1sFyn KinaseIC₅₀0.05 µM- nih.gov
Compound 1sU87 (GBM)GI₅₀1.12 µMU87 nih.gov
Compound 1sU251 (GBM)GI₅₀1.25 µMU251 nih.gov
Compound 1sT98G (GBM)GI₅₀1.05 µMT98G nih.gov
UnnamedPARPIC₅₀8.6 nM- nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B1314765 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 668268-69-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-chloro-3H-imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVAYRKQQLXCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)N)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270566
Record name 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668268-69-7
Record name 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668268-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Pharmacological Investigations and Diverse Biological Activities of 7 Chloro 1h Imidazo 4,5 C Pyridin 4 Amine Analogs

Modulation of Specific Molecular Targets and Receptor Interactions

Kinase Inhibition Profiles (e.g., Aurora Kinases, FLT3, Serine/Threonine Protein Kinases, Poly(ADP-ribose) Polymerase (PARP))

Derivatives of the imidazo[4,5-c]pyridine scaffold and its isomers have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Aurora Kinases and FLT3: The imidazo[4,5-b]pyridine scaffold, a close structural isomer of imidazo[4,5-c]pyridine, has yielded potent inhibitors of Aurora kinases, a family of serine/threonine kinases essential for mitotic progression. documentsdelivered.comacs.org Optimization of this series led to the identification of dual inhibitors targeting both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov

One notable analog, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, demonstrated potent, low nanomolar inhibition of Aurora-A, Aurora-B, and wild-type FLT3 kinase. nih.govnih.govnih.gov Importantly, this compound also retained potent activity against clinically relevant FLT3 mutants, including those with internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations (D835Y), which are associated with a poor prognosis in acute myeloid leukemia (AML). nih.govnih.gov The FLT3-ITD mutation, found in 20-35% of adults with AML, causes constitutive activation of the kinase, promoting leukemic cell proliferation and survival. nih.gov The dual inhibition of both Aurora and FLT3 kinases by these compounds presents a compelling strategy for treating such malignancies. nih.gov

Table 1: Kinase Inhibition Profile of an Imidazo[4,5-b]pyridine Analog (Compound 27e)
Kinase TargetInhibition (Kd, nM)
Aurora-A7.5
Aurora-B48
FLT3 (wild-type)6.2
FLT3-ITD38
FLT3 (D835Y)14

Serine/Threonine Protein Kinases: Beyond the Aurora kinase family, imidazo[4,5-c]pyridine analogs have been identified as inhibitors of other crucial serine/threonine kinases. A novel class of imidazo[4,5-c]pyridine-2-one derivatives was discovered as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.govacs.org DNA-PK plays a central role in the non-homologous end-joining pathway, a major mechanism for repairing DNA double-strand breaks. nih.gov Inhibition of this kinase is a key strategy for sensitizing cancer cells to radiotherapy. nih.gov

Poly(ADP-ribose) Polymerase (PARP): The imidazo[4,5-c]pyridine core has also been successfully utilized to develop inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme critical for DNA repair. nih.govnih.gov A series of novel imidazo[4,5-c]pyridinecarboxamide analogs were synthesized and shown to have significant PARP inhibitory activity. nih.gov The most potent of these compounds demonstrated an IC₅₀ value of 8.6 nM. nih.gov PARP inhibitors are known to enhance the efficacy of chemotherapy agents, and one of the synthesized analogs showed promising antitumor effects in combination with cisplatin (B142131) in a mouse model. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Engagement (e.g., A3 Adenosine (B11128) Receptor Positive Allosteric Modulation)

Analogs based on the 1H-imidazo[4,5-c]quinoline-4-amine scaffold, which shares the core imidazo-pyridine structure, have been identified as positive allosteric modulators (PAMs) of the human A3 adenosine receptor (A3AR). scispace.comnih.govnih.gov The A3AR is a G protein-coupled receptor implicated in various conditions, including cancer and inflammatory diseases like rheumatoid arthritis and psoriasis. nih.govnih.gov

Unlike orthosteric agonists that directly activate the receptor, these PAMs bind to a distinct allosteric site, enhancing the binding and/or efficacy of the endogenous agonist, adenosine. nih.govtaylorandfrancis.com This modulatory action can offer a more nuanced therapeutic effect, amplifying the receptor's response in tissues where endogenous adenosine levels are high, such as in areas of inflammation or ischemia. unife.it

Preclinical studies have shown that these compounds potentiate the maximum efficacy of A3AR agonists and decrease the dissociation rate of radiolabeled agonists from the receptor. scispace.comnih.gov For instance, the compound LUF6000 was found to enhance the efficacy of the agonist Cl-IB-MECA in functional assays without significantly affecting its potency. scispace.comnih.gov This demonstrates a clear allosteric mechanism. The structural requirements for allosteric enhancement were found to be distinct from those for direct binding to the orthosteric site, allowing for the specific design of PAMs. scispace.comnih.gov

Toll-Like Receptor 7 (TLR7) Agonistic Activity

Novel imidazo[4,5-c]pyridine compounds have been identified as agonists of Toll-Like Receptor 7 (TLR7). researchgate.netacs.orgacs.org TLR7 is an endosomal pattern recognition receptor that plays a critical role in the innate immune system by recognizing single-stranded viral RNA. nih.gov Activation of TLR7 on immune cells, such as dendritic cells, triggers the production of pro-inflammatory cytokines, including type I interferons, which can orchestrate a potent anti-tumor immune response. researchgate.netnih.gov

The therapeutic potential of TLR7 agonists is being explored in immuno-oncology, often in combination with other treatments like checkpoint inhibitors. researchgate.netnih.gov The development of imidazo[4,5-c]pyridine-based TLR7 agonists provides a new chemical class for harnessing the immune system to combat cancer. researchgate.netacs.org This activity is exemplified by the well-known TLR7 agonist imiquimod, which is an imidazo[4,5-c]quinoline derivative. abeomics.com

Other Receptor Modulations (e.g., GABAA Receptor, P2X7 Receptor)

The versatility of the imidazo[4,5-c]pyridine scaffold extends to the modulation of ion channels. A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives have been developed as potent antagonists of the P2X7 receptor. nih.gov The P2X7 receptor is an ATP-gated cation channel primarily expressed on immune cells, and its activation is linked to inflammatory processes. acs.org

Optimization of this series led to the identification of JNJ 54166060, a potent P2X7 antagonist with high oral bioavailability in preclinical species. nih.gov The development of P2X7 antagonists is a promising approach for treating inflammatory disorders and potentially mood disorders, where the receptor is implicated in microglia-mediated IL-1β release. acs.org While other imidazo-heterocycles like imidazo[1,2-a]pyrimidines have been explored as GABAA receptor agonists, specific activity for the imidazo[4,5-c]pyridine class at this receptor is less defined in the current literature. acs.orgresearchgate.netmedchemexpress.com

In vitro and In vivo Preclinical Efficacy Studies

Antiproliferative and Antitumor Activities (Mechanistic Insights in Cancer Cell Lines)

Consistent with their activity as inhibitors of key oncogenic kinases and modulators of immune receptors, imidazo[4,5-c]pyridine analogs and related compounds have demonstrated significant antiproliferative and antitumor effects in a variety of preclinical cancer models.

The cytotoxic activities of these compounds have been evaluated against numerous human cancer cell lines, including those from leukemia, colon cancer, breast cancer, and lung cancer. nih.govresearchgate.nettandfonline.comnih.gov For example, imidazo[4,5-b]pyridine derivatives have shown potent, sub-micromolar inhibitory activity against colon carcinoma cell lines. nih.gov

Mechanistic studies have provided insights into how these compounds exert their antitumor effects. The dual FLT3/Aurora kinase inhibitors have shown potent growth inhibition of AML xenograft models that express the FLT3-ITD mutation. nih.gov Other imidazo[1,2-a]pyridine (B132010) compounds have been shown to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov This was evidenced by increased levels of p53 and p21, activation of caspases 7 and 8, and cleavage of PARP. nih.gov Similarly, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids, which contain a related structural motif, induced apoptosis in lymphoma cells through the disruption of the mitochondrial membrane potential. mdpi.com

The antiproliferative activity of these compounds is often selective for cancer cells over normal cells, highlighting their therapeutic potential. nih.gov

Table 2: Antiproliferative Activity of Selected Imidazo-Pyridine Analogs
Compound ClassCancer Cell LineActivity (IC50 / GI50)Proposed Mechanism
Imidazo[4,5-b]pyridineSW620 (Colon Carcinoma)0.4 µMNot specified
Imidazo[4,5-b]pyridineCapan-1 (Pancreatic)1.45 µMNot specified
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast Cancer)45 µMCell Cycle Arrest, Apoptosis
Imidazo[4,5-c]pyridinecarboxamideA549 (Lung Cancer)0.528 µM (PARP Inhibition)PARP Inhibition
Interactions with Nucleic Acids (DNA/RNA Binding, G-quadruplex Structures)

Analogs of the imidazo[4,5-c]pyridine framework have demonstrated the ability to interact with nucleic acids, a mechanism that can contribute to their cytotoxic effects against cancer cells. The structural resemblance of the imidazopyridine core to purine (B94841) bases facilitates its potential to bind to DNA and RNA, interfering with their normal function. researchgate.net

Induction of Apoptosis and DNA Damage Response Mechanisms

A significant mechanism through which imidazo[4,5-c]pyridine analogs exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies on various related derivatives have consistently shown their ability to trigger apoptotic pathways in cancer cells. For instance, novel imidazo[1,2-a]pyridine derivatives have been found to induce apoptosis and cause cell cycle arrest in non-small cell lung cancer cells. wipo.intnih.gov Similarly, hybrid compounds incorporating a 7-chloro-4-aminoquinoline moiety, structurally related to the core compound, induced apoptosis in lymphoma cells after treatment. nih.gov Further investigations into 7-chloro-(4-thioalkylquinoline) derivatives revealed that they also induce apoptosis and inhibit DNA and RNA synthesis in leukemia cell lines. researchgate.net

In addition to directly triggering apoptosis, analogs have been shown to modulate the DNA damage response (DDR). The DDR is a critical cellular network that detects and repairs DNA lesions. A key enzyme in this pathway is the DNA-dependent protein kinase (DNA-PK), which plays a dominant role in repairing DNA double-strand breaks through non-homologous end-joining. google.comsmolecule.com A new class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been discovered as potent and selective inhibitors of DNA-PK. google.comsmolecule.cominnoscience.ru By inhibiting this crucial repair enzyme, these compounds can enhance the cytotoxic effects of DNA-damaging agents like radiation, a concept known as radiosensitization. google.comsmolecule.com

Antimycobacterial Potential against Pathogenic Strains

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for new therapeutic agents. Analogs of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine have been investigated for their antimycobacterial properties. Specifically, research into 7-chloro-4-aminoquinolines, a closely related chemical class, has yielded promising results.

Several series of these compounds have been synthesized and evaluated in vitro against the Mtb H37Rv strain. nih.gov A number of these derivatives exhibited moderate to significant activity, with some compounds showing minimum inhibitory concentrations (MIC) comparable to the standard anti-tuberculosis drug ethambutol (B1671381). nih.gov For example, in one study, derivatives designated D05 and D06 both demonstrated an MIC of 7.3 µM against M. tuberculosis. nih.gov

Compound SeriesNumber of Active CompoundsKey Findings
A, B, C, D42Several derivatives showed moderate to potent activity against M. tuberculosis H37Rv.
D (D01-D09)9Compounds D05 and D06 had MIC values of 7.3 µM, comparable to the standard drug ethambutol (MIC = 15.3 µM).

Antiviral Effects against Various Viral Pathogens (e.g., Bovine Viral Diarrhea Virus, Hepatitis C Virus, Respiratory Syncytial Virus)

The broad biological activity of imidazo[4,5-c]pyridine analogs extends to the inhibition of various viral pathogens. Their efficacy has been demonstrated against RNA viruses, including members of the Flaviviridae family and other significant respiratory viruses.

One notable analog, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), has been identified as a highly potent inhibitor of the in vitro replication of Classical Swine Fever Virus (CSFV) and the related Bovine Viral Diarrhea Virus (BVDV). iiarjournals.org BVDV is often used as a surrogate for studying the Hepatitis C Virus (HCV) due to genetic and structural similarities. researchgate.net The antiviral activity of BPIP is attributed to its targeting of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. iiarjournals.org

Furthermore, certain amidino-substituted imidazo[4,5-b]pyridine derivatives have shown selective, albeit moderate, activity against Respiratory Syncytial Virus (RSV), a common cause of lower respiratory tract infections. nih.gov

VirusAnalog Class/CompoundMechanism of ActionEC₅₀
Bovine Viral Diarrhea Virus (BVDV)5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP)Targets RNA-dependent RNA polymerase (RdRp)Not specified in provided text
Classical Swine Fever Virus (CSFV)5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP)Targets RNA-dependent RNA polymerase (RdRp)0.8 - 1.6 µM
Respiratory Syncytial Virus (RSV)Bromo-substituted imidazo[4,5-b]pyridine with unsubstituted phenyl ring (Compound 7)Not specified21 µM
Respiratory Syncytial Virus (RSV)para-cyano-substituted imidazo[4,5-b]pyridine (Compound 17)Not specified58 µM

Anti-inflammatory Properties (e.g., Modulation of Inflammatory Mediators, Selective Inducible Nitric Oxide Synthase (iNOS) Inhibition)

Chronic inflammation is a key component of numerous diseases, and modulating inflammatory pathways is a major therapeutic strategy. Imidazopyridine derivatives have been explored for their anti-inflammatory potential. A key target in inflammatory processes is inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO), a pro-inflammatory mediator.

Research has led to the discovery of imidazo[4,5-b]pyridines as potent and selective inhibitors of iNOS. The rational design and structure-activity relationship (SAR) studies of these compounds have yielded nanomolar inhibitors, suggesting their potential utility as anti-inflammatory drugs. Prolonged production of NO by iNOS is implicated in conditions such as stroke and septic shock, making iNOS inhibitors a valuable area of investigation.

Enzyme Inhibition Beyond Kinases (e.g., Aromatase, Metalloproteinase, Proton Pump)

Beyond the well-documented inhibition of protein kinases, the versatile imidazopyridine scaffold has been investigated for its ability to inhibit other classes of enzymes, demonstrating the broad applicability of this chemical core.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. Substituted imidazo[1,5-a]pyridine (B1214698) derivatives have been specifically developed and patented as aromatase inhibitors. innoscience.ru

Metalloproteinase Inhibition: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer and arthritis. Analogs of the marine natural product Ageladine A, which features an imidazopyridine core, have been synthesized and evaluated for their inhibitory activity against MMP-12. google.com

Proton Pump Inhibition: The gastric H+/K+-ATPase, or proton pump, is the primary target for drugs that treat acid-related disorders. Imidazopyridine derivatives are a known class of proton pump inhibitors (PPIs). smolecule.com These compounds are prodrugs that, in the acidic environment of the stomach, convert to an active form that covalently binds to and inhibits the proton pump. smolecule.com Specific prodrugs of PPIs incorporating the 1H-imidazo[4,5-b]pyridine moiety have been developed. wipo.int

Enzyme TargetImidazopyridine ClassTherapeutic Area
AromataseImidazo[1,5-a]pyridinesHormone-dependent cancers
Matrix Metalloproteinase (MMP-12)Imidazo[4,5-b]pyridine analogsInflammation, Cancer
Gastric H+/K+-ATPase (Proton Pump)Imidazo[4,5-b]pyridinesAcid-related disorders

Structure Activity Relationship Sar Analysis of 7 Chloro 1h Imidazo 4,5 C Pyridin 4 Amine Derivatives

Influence of Substituent Modifications on Biological Potency and Selectivity (e.g., N1, C2, C4, C6 Positions)

The biological profile of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine derivatives is highly sensitive to substitutions on both the imidazole (B134444) and pyridine (B92270) rings. Modifications at the N1, C2, C4, and C6 positions have been shown to be particularly influential.

N1 Position: In studies of analogous imidazo[4,5-c]pyridin-2-one derivatives designed as Src family kinase inhibitors, the N1 position was explored to probe interactions with the solvent-exposed region of the kinase ATP binding site. nih.gov Introducing various polar and nonpolar groups at this position allowed for the fine-tuning of physicochemical properties and target engagement. For instance, substituting the N1 position with a cyclopentyl group was a key feature in several potent compounds. nih.gov

C2 Position: The C2 position is a critical determinant of activity and selectivity. In extensive SAR studies of the closely related 1H-imidazo[4,5-c]quinolin-4-amine scaffold for A3 adenosine (B11128) receptor (A3AR) positive allosteric modulator (PAM) activity, a clear trend was observed. nih.gov Small substituents, such as cyclopropyl (B3062369), resulted in antagonist activity, whereas larger, hydrophobic alkyl, cycloalkyl, and bicycloalkyl groups conferred PAM activity. nih.gov The potency of PAM activity often increased with the size of the cycloalkyl ring, with a trend of increasing efficacy from cyclopropyl to cyclononyl derivatives. nih.gov Conversely, for antiviral activity against Bovine Viral Diarrhea Virus (BVDV), large substituents on a C2-benzyl group were found to reduce activity, suggesting that target-specific optimization of C2-substituent size is crucial. nih.gov

C4 Position: The C4-amino group is a key interaction point and a vector for introducing diverse substituents. For A3AR PAMs based on the imidazo[4,5-c]quinoline scaffold, the substitution on the 4-amino group was critical. A 3,4-dichlorophenylamino group was shown in previous studies to improve PAM activity and subtype selectivity. nih.gov In the context of kinase inhibition, modifications at the analogous C4-amino position of imidazo[4,5-c]pyridin-2-ones, where various aryl groups were attached at the N3 position of the imidazolone (B8795221) ring, were central to achieving potent Src and Fyn kinase inhibition. nih.gov

C6 Position: The chlorine atom at the C7 position (analogous to the C6 position in some numbering schemes) plays a significant role. In broader studies of imidazo[4,5-b]pyridines, the introduction of a bromine atom onto the pyridine nucleus markedly increased antiproliferative activity against several cancer cell lines. mdpi.com This suggests that a halogen at this position is beneficial for certain biological activities, likely influencing the electronic properties of the heterocyclic system or participating in halogen bonding with the target protein.

Systematic Evaluation of Heteroaromatic and Aliphatic Substituents

A systematic evaluation of different substituent classes has further elucidated the SAR of this scaffold.

At the C2 position, a wide range of hydrophobic aliphatic and cycloaliphatic groups have been explored for A3AR PAM activity in the analogous quinoline (B57606) series. The data indicates a preference for bulky, non-polar groups. As shown in the table below, increasing the size of the cycloalkyl group generally enhances the maximal efficacy (Emax) of the A3AR agonist.

Compound ID (Analog)C2-SubstituentN4-SubstituentActivity (Emax % of Control)
17 Cyclopropyl3,4-Dichlorophenyl~100% (Antagonist)
analog Cyclobutyl3,4-Dichlorophenyl~150%
analog Cyclopentyl3,4-Dichlorophenyl~175%
7 Cyclohexyl3,4-Dichlorophenyl>200%
18 Cyclohept-4-enyl3,4-Dichlorophenyl>200%
20 Cyclononyl3,4-Dichlorophenyl>200%

Data derived from SAR studies on the 1H-imidazo[4,5-c]quinolin-4-amine scaffold as A3AR PAMs. nih.gov

For antiviral activity, however, heteroaromatic substituents at the C2 position have been investigated. A decrease in activity was noted when a fluorine atom was present on a C2-phenyl ring, indicating that electronic effects of heteroaromatic substituents can negatively impact binding. nih.gov

At the C4-amino position, various substituted aryl groups have been shown to be favorable. For A3AR PAMs, substitutions on the phenylamino (B1219803) ring, such as 4-methoxy and 4-chloro, were well-tolerated, while the 3,4-dichloro substitution was particularly favorable for activity and selectivity. nih.gov

Conformational Analysis and the Role of Bridging Groups in Activity

The three-dimensional conformation of substituents, particularly at the C2 position, is vital for biological activity. To investigate the preferred conformation for A3AR PAM activity, derivatives of the analogous 1H-imidazo[4,5-c]quinolin-4-amine containing bridged, bicyclic substituents were synthesized. nih.gov The inclusion of conformationally constrained groups like exo-norbornanyl and adamantan-1-yl at the C2 position was explored. The high efficacy of compounds bearing these rigid groups suggests that the biological target has a well-defined pocket that accommodates these specific shapes, and that pre-organizing the substituent in an active conformation can be a successful strategy for enhancing potency. nih.gov

Rational Design Principles for Optimized Biological Profiles

Based on the available SAR data, several rational design principles can be formulated for optimizing the biological profiles of this compound derivatives:

Target-Dependent C2-Substituent Optimization: For activities requiring interaction within a large, hydrophobic pocket (e.g., A3AR PAMs), bulky aliphatic or cycloaliphatic groups at the C2 position are desirable. For targets where this region is more constrained (e.g., certain viral polymerases), smaller and potentially more polar C2 groups may be necessary.

Strategic C4-Amino Substitution: The C4-amino position is an ideal anchor point for substituents that can probe deeper into a binding site or modulate pharmacokinetic properties. Substituted aryl rings, particularly those with specific halogenation patterns like 3,4-dichloro, have proven effective for enhancing potency and selectivity in related systems. nih.gov

Halogenation on the Pyridine Ring: The presence of the C7-chloro group is likely beneficial for many activities. Maintaining or exploring other halogens at this position is a valid strategy for improving potency, potentially through favorable halogen-bonding interactions. mdpi.com

Conformational Constraint: Introducing rigid or bridged structures, especially at the C2 position, can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and leading to enhanced activity. nih.gov This is a key principle for moving from initial hits to highly potent lead compounds.

Computational Chemistry and Molecular Modeling in the Study of 7 Chloro 1h Imidazo 4,5 C Pyridin 4 Amine and Its Analogs

Molecular Docking and Scoring for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This technique is crucial for understanding the binding mode of imidazo[4,5-c]pyridine derivatives and estimating the strength of their interaction with various biological targets.

Docking algorithms explore numerous possible conformations of the ligand within the receptor's binding site and use a scoring function to rank these poses based on their predicted binding affinity. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction.

Studies on analogs of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine have demonstrated their potential to interact with a range of protein targets. For instance, novel imidazo[4,5-c]pyridine derivatives have been docked into the active site of Glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme critical for the synthesis of the fungal cell wall, to evaluate their potential as antimicrobial agents. mdpi.comnih.gov Similarly, other analogs have been investigated as inhibitors of key enzymes in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Src family kinases (SFKs). nih.govnih.gov In these studies, docking simulations identified crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, a molecular docking study of 7-chloro-4-aminoquinoline-benzimidazole hybrids, which share structural similarities, was performed on tyrosine-protein kinase c-Src, where the lead compound formed hydrogen bonds with residues Glu310 and Asp404 in the active site. mdpi.com

Table 1: Examples of Molecular Docking Studies on Imidazo[4,5-c]pyridine Analogs and Related Structures
Compound ScaffoldProtein TargetKey Interacting ResiduesDocking Score/Binding EnergyReference
Imidazo[4,5-c]pyridin-2-oneSrc Family Kinases (SFKs)Not specifiedNot specified nih.gov
Imidazo[4,5-c]pyridineCDK2Not specifiedIC50 = 21 nM for most potent compound nih.gov
Imidazo[4,5-c]pyridineGlcN-6-P synthaseNot specifiedPromising antimicrobial activity observed nih.gov
7-chloro-4-aminoquinoline-benzimidazole hybridc-Src Tyrosine Kinase (PDB: 3G6H)Glu310, Asp404-119.99 kcal/mol (for compound 12d) mdpi.com

Elucidation of Binding Site Characteristics and Allosteric Pockets

Beyond predicting binding affinity, computational studies are pivotal in characterizing the precise nature of the binding site. Analysis of docked poses reveals the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and π-π stacking with the ligand. This information is critical for understanding the structure-activity relationship (SAR) and for rationally designing modifications to the ligand to improve its potency and selectivity.

For the related imidazo[4,5-b]pyridine scaffold, a crystal structure of a derivative bound to the ATP-binding site of Aurora-A kinase provides a clear example of binding site elucidation. acs.org The structure revealed that the inhibitor occupies the site in a specific conformation, with the isoxazole (B147169) group interacting with the glycine-rich loop of the kinase. acs.org Such detailed structural insights are invaluable for designing next-generation inhibitors.

Furthermore, computational methods can identify not only the primary (orthosteric) binding site but also alternative (allosteric) pockets on the protein surface. Allosteric modulators can offer advantages over traditional orthosteric ligands, such as higher specificity and a reduced risk of side effects. In a study on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which are structurally related to the compound of interest, researchers computationally predicted binding at a hydrophobic allosteric site on the cytosolic interface of the A3 Adenosine (B11128) Receptor (A3AR). nih.gov This was distinct from the orthosteric site where the natural ligand, adenosine, binds, allowing the compounds to act as positive allosteric modulators (PAMs). nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked ligand-protein complex and to analyze the conformational changes that may occur upon binding.

For imidazo[4,5-c]pyridine and its analogs, MD simulations have been employed to validate docking results and to gain a deeper understanding of the binding mechanism. For example, MD simulations were used to explore the binding patterns of a potent imidazo[4,5-c]pyridin-2-one derivative within the ATP binding site of Src family kinases. nih.gov These simulations can confirm whether the key interactions predicted by docking are maintained over time in a more realistic, solvated environment. A study on a novel imidazo[4,5-c]pyridine-based CDK2 inhibitor also utilized molecular dynamics to investigate the potential binding mechanism, helping to explain its high potency. nih.gov By tracking the trajectory of the ligand within the binding pocket, researchers can calculate binding free energies and observe subtle changes in protein conformation, providing a more complete picture of the molecular recognition process.

In silico Approaches for Structure-Based Drug Design and Virtual Screening

The insights gained from docking, binding site analysis, and MD simulations are integrated into the broader strategy of structure-based drug design. This approach relies on the known 3D structure of the target protein to design or discover new inhibitors.

One powerful application is virtual screening, where large databases of chemical compounds are computationally docked against a target protein to identify potential "hits." This method is much faster and more cost-effective than traditional high-throughput screening. An innovative virtual screening collaboration successfully used an imidazo[1,2-a]pyridine (B132010) hit to probe several proprietary pharmaceutical libraries, rapidly expanding the chemical series for visceral leishmaniasis and improving its activity and selectivity. scispace.com

Another key strategy is "scaffold hopping," where the core structure of a known inhibitor is replaced with a novel scaffold, like the imidazo[4,5-c]pyridine-2-one core, while maintaining the key binding interactions. nih.govacs.org This can lead to the discovery of new chemical series with improved properties or a more favorable intellectual property landscape. nih.govacs.org Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be combined with docking to identify the key structural features of imidazo[4,5-b]pyridine derivatives that are responsible for their inhibitory activity against targets like Aurora A kinase, guiding the design of more potent analogs. ebi.ac.uk

Development of Novel 7 Chloro 1h Imidazo 4,5 C Pyridin 4 Amine Analogs and Future Research Directions

Design and Synthesis of Chemically Diverse Analogs for Enhanced Biological Activity

The design and synthesis of novel analogs based on the 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold are centered on structure-activity relationship (SAR) studies to enhance biological activity. The core structure allows for substitutions at various positions, which can lead to compounds with improved pharmacological properties. smolecule.com Key to this effort is the generation of a library of chemically diverse analogs by introducing a variety of functional groups at different positions of the imidazo[4,5-c]pyridine ring system.

A common synthetic route to imidazo[4,5-c]pyridine derivatives involves the cyclization of appropriately substituted diaminopyridines. nih.gov For instance, routes have been developed for the synthesis of congeners by the cyclization of 4-(substituted amino)-5,6-diaminopyridines with ethyl orthoformate. nih.gov Another approach involves the oxidative cyclization of diaminopyridines with aryl aldehydes to produce the imidazo[4,5-c]pyridine ring system. nih.gov The chemical reactivity of the scaffold also allows for oxidation, reduction, and substitution reactions such as alkylation, acylation, and halogenation to create a variety of derivatives. smolecule.com

SAR studies on the closely related 1H-imidazo[4,5-c]quinolin-4-amine scaffold have provided valuable insights that can be applied to the this compound core. These studies have shown that modifications at the 2-position and the 4-amino position significantly impact biological activity. For example, in the context of A3 adenosine (B11128) receptor positive allosteric modulators, the introduction of hydrophobic alkyl and cycloalkyl substitutions at the 2-position, along with a 3,4-dichlorophenyl group at the 4-amino position, was found to improve activity and selectivity. nih.gov There was a trend of increased efficacy with larger cycloalkyl groups at the 2-position, from cyclopropyl (B3062369) to cyclononyl substituents. nih.gov

The following table summarizes the impact of different substituents on the activity of 1H-imidazo[4,5-c]quinolin-4-amine analogs, which can guide the design of novel this compound derivatives.

Position of SubstitutionType of SubstituentEffect on Biological Activity
2-position Hydrophobic alkyl/cycloalkyl groupsImproved activity and selectivity nih.gov
2-position Large cycloalkyl groups (e.g., cyclononyl)Trend towards increased efficacy nih.gov
4-amino position 3,4-dichlorophenyl groupImproved activity and selectivity nih.gov

These findings suggest that a systematic exploration of various substituents at different positions of the this compound scaffold is a promising strategy for the discovery of new and potent biological agents.

Exploration of Hybrid Scaffolds Incorporating the Imidazo[4,5-c]pyridine Moiety

A promising strategy in drug design is the creation of hybrid molecules, which involves combining two or more pharmacophores into a single entity to enhance biological activity or to create compounds with dual modes of action. researchgate.netnih.gov The this compound moiety can be incorporated into hybrid scaffolds to develop novel therapeutics. This approach has been successfully applied to the structurally similar 7-chloro-4-aminoquinoline nucleus. nih.govmdpi.com

One notable example is the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids. nih.govmdpi.com In these hybrids, the 7-chloroquinoline (B30040) and benzimidazole (B57391) pharmacophores are connected through different linkers, such as 3-phenyl, 4-phenyl piperazine, and ethyl benzamidyl groups. nih.govmdpi.com These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govmdpi.com The nature of the linker and the substituents on the benzimidazole ring were found to influence the cytotoxic effects. mdpi.com

Another example involves the creation of hybrids containing the 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety. nih.gov These compounds were synthesized and evaluated for their antiproliferative and antifungal activities. Several of these hybrid analogues showed significant cytostatic activity against a panel of human cancer cell lines. nih.gov

The design of these hybrid molecules is guided by the principle of combining two bioactive scaffolds to achieve a synergistic effect or to target multiple pathways involved in a disease. The following table illustrates some of the hybrid scaffolds that have been explored using the related 7-chloro-4-aminoquinoline core.

Pharmacophore 1Pharmacophore 2LinkerPotential Biological Activity
7-chloro-4-aminoquinolineBenzimidazole3-phenyl, 4-phenyl piperazine, ethyl benzamidylAntiproliferative nih.govmdpi.com
7-chloro-4-aminoquinoline2-PyrazolineN-ArylAntiproliferative, Antifungal nih.gov
7-chloro-4-aminoquinoline1,2,3-TriazoleAmideAnticancer mdpi.com

These examples demonstrate the potential of molecular hybridization as a strategy for developing novel and potent therapeutic agents based on the this compound scaffold.

Advanced Preclinical Lead Optimization Strategies (excluding pharmacokinetic profiling)

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and other pharmacological properties of a lead compound. For derivatives of this compound, several advanced preclinical lead optimization strategies can be employed, drawing from successful approaches with the broader class of imidazopyridines.

A key strategy is the use of computational modeling and structure-based drug design to guide the optimization process. For instance, in the development of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors for glioblastoma, molecular dynamics simulations were used to understand the binding patterns of the most active compounds in the ATP binding site of the kinases. nih.gov This information can be used to design new analogs with improved binding affinity and selectivity.

Another important aspect of lead optimization is the refinement of physicochemical properties to improve drug-like characteristics. This can involve the introduction of solubilizing groups to enhance aqueous solubility or the modification of the scaffold to optimize lipophilicity. For example, in the optimization of imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases, subsequent physicochemical property refinement by the incorporation of solubilizing groups led to the identification of a potent and orally bioavailable preclinical development candidate.

Systematic SAR studies are also crucial for lead optimization. This involves synthesizing a series of analogs with systematic variations at different positions of the scaffold and evaluating their biological activity. For example, in the development of imidazo[4,5-b]pyridine-based compounds as CDK9 inhibitors, a series of derivatives were designed and synthesized to explore the SAR and identify compounds with significant anticancer activity. nih.gov

The following table outlines some of the key preclinical lead optimization strategies that can be applied to this compound derivatives.

StrategyApproachDesired Outcome
Structure-Based Drug Design Molecular docking and dynamics simulationsImproved binding affinity and selectivity nih.gov
Physicochemical Property Refinement Introduction of solubilizing groups, optimization of lipophilicityEnhanced drug-like properties
Systematic SAR Studies Synthesis and evaluation of a diverse library of analogsIdentification of key structural features for optimal activity nih.gov

By employing these advanced preclinical lead optimization strategies, it is possible to develop potent and selective drug candidates from the this compound scaffold.

Investigation of Potential for Multitargeting Approaches

The development of drugs that can modulate multiple biological targets simultaneously, known as multitargeting or polypharmacology, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The imidazo[4,5-c]pyridine scaffold is well-suited for the design of multitargeted agents due to its ability to interact with various enzyme families, such as kinases.

Research on the related imidazo[4,5-b]pyridine scaffold has demonstrated the feasibility of this approach. For example, optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of a potent dual inhibitor of both FLT3 and Aurora kinases. This compound was selected as a preclinical development candidate for the treatment of acute myeloid leukemia (AML), a disease where both of these kinases are relevant targets.

The design of multitargeted kinase inhibitors often involves identifying a "privileged scaffold" that can bind to the ATP-binding site of multiple kinases. The imidazo[4,5-b]pyridine scaffold has been shown to serve this purpose, with different substituents directing the selectivity profile towards different kinases. For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold resulted in a compound that inhibited a range of kinases, including Aurora-A. The kinase inhibitory profiles of these compounds suggested that the 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold could serve as the basis for a multitargeted kinase inhibitor design.

The following table provides examples of multitargeting approaches with the related imidazo[4,5-b]pyridine scaffold.

ScaffoldTargetsTherapeutic Area
Imidazo[4,5-b]pyridineFLT3 and Aurora kinasesAcute Myeloid Leukemia
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridineMultiple kinases including Aurora-ACancer

These examples highlight the potential of the this compound scaffold for the development of multitargeted agents, which could offer improved efficacy and a reduced likelihood of drug resistance.

Emerging Therapeutic Applications and Research Challenges

The versatile this compound scaffold and its derivatives hold promise for a range of emerging therapeutic applications beyond their established roles as kinase inhibitors and anticancer agents. The structural similarity of the imidazopyridine core to endogenous purines suggests its potential to interact with a wide array of biological targets, opening up new avenues for drug discovery. nih.gov

Emerging applications for imidazopyridine derivatives include their investigation as antimicrobial and antiviral agents. smolecule.commdpi.com For instance, certain imidazo[4,5-c]pyridines have been evaluated for their activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase. nih.gov Additionally, the potential of these compounds as modulators of the central nervous system, such as GABA-A receptor agonists, is also an area of active research. smolecule.com

Despite the therapeutic potential, several research challenges need to be addressed to fully realize the promise of this compound derivatives. A primary challenge is achieving target selectivity. Given that the imidazopyridine scaffold can interact with a broad range of biological targets, designing analogs with high selectivity for a specific target while minimizing off-target effects is crucial to avoid unwanted side effects.

Another significant challenge is overcoming drug resistance, a common problem in both cancer and infectious disease therapy. The development of novel analogs or combination therapies that can circumvent resistance mechanisms is an important area of future research. Furthermore, optimizing the drug-like properties of these compounds, including their solubility, metabolic stability, and oral bioavailability, remains a key focus of medicinal chemistry efforts.

The following table summarizes the emerging therapeutic applications and associated research challenges for this compound derivatives.

Emerging Therapeutic ApplicationsResearch Challenges
Antiviral Agents Achieving high potency and a favorable safety profile nih.gov
Antimicrobial Agents Overcoming bacterial resistance mechanisms smolecule.com
CNS Disorders Ensuring blood-brain barrier permeability and target engagement in the brain smolecule.com
Anti-inflammatory Agents Identifying specific targets in inflammatory pathways

Addressing these challenges through innovative medicinal chemistry strategies and a deeper understanding of the biology of their targets will be essential for the successful clinical development of novel therapeutics derived from the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthetic routes often involve cyclization of precursor heterocycles, such as pyridine derivatives with chloro and amine functionalities. Optimization can leverage Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs reduce the number of trials while identifying critical factors affecting yield . Reaction fundamentals from chemical engineering classifications, such as reactor design and separation technologies, should guide scalability .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and chlorine integration.
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions, as demonstrated in analogous imidazo-pyridine structures .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the key considerations in designing a purification protocol for this compound?

  • Methodological Answer : Prioritize solubility differences in polar vs. non-polar solvents. Techniques include:
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on differential solubility.
  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate by polarity.
  • Membrane Separation : For large-scale purification, explore nanofiltration or reverse osmosis .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions or protein binding (e.g., kinase inhibitors) using software like Gaussian or GROMACS .
  • Reaction Path Search : Apply quantum chemical calculations to identify transition states and intermediates, as practiced in ICReDD’s workflow .

Q. What strategies resolve contradictory data in reaction yield optimization for this compound?

  • Methodological Answer :
  • Statistical Contradiction Analysis : Use ANOVA to identify outliers or confounding variables (e.g., moisture sensitivity).
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
  • Meta-Analysis : Compare datasets from analogous imidazo-pyridine syntheses to identify trends in chloro-substituent reactivity .

Q. How to design experiments to elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Track 15N^{15}N- or 13C^{13}C-labeled reactants via MS or NMR to map bond formation/cleavage.
  • Kinetic Profiling : Monitor intermediate accumulation using stopped-flow spectroscopy or in-situ IR.
  • Computational Feedback : Validate proposed mechanisms with DFT-calculated activation energies .

Q. How to integrate high-throughput experimentation (HTE) with computational models in studying this compound?

  • Methodological Answer :
  • Automated Screening : Use robotic platforms to test >100 reaction conditions (e.g., solvent, catalyst combinations) and train machine learning models.
  • Feedback Loops : Feed HTE data into computational workflows to refine predictive algorithms, as demonstrated in reaction design platforms .

Data Management and Validation

Q. What protocols ensure data integrity in studies involving this compound?

  • Methodological Answer :
  • Encrypted Databases : Store raw spectra and reaction logs in secure, version-controlled repositories.
  • Blockchain Validation : Implement timestamped, immutable records for critical data (e.g., crystallographic coordinates) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。